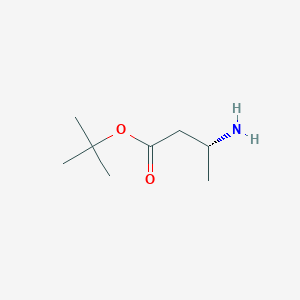

Tert-butyl (3R)-3-aminobutanoate

Description

BenchChem offers high-quality Tert-butyl (3R)-3-aminobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3R)-3-aminobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158849-23-1 | |

| Record name | 1,1-Dimethylethyl (3R)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158849-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl (3R)-3-aminobutanoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl (3R)-3-aminobutanoate. As a chiral amino acid ester, this molecule presents a distinct set of spectral features that are crucial for its identification and characterization in research and drug development. This document is structured to provide not only the spectral data but also the underlying scientific rationale for peak assignments, coupling patterns, and the experimental protocols required to obtain high-fidelity data. The analysis herein is based on established NMR principles and spectral data from analogous structures, serving as a robust reference for scientists in the field.

Molecular Structure and NMR Assignment Framework

A clear framework for assigning NMR signals is essential. The molecular structure of tert-butyl (3R)-3-aminobutanoate is presented below with a systematic numbering scheme for all proton and carbon environments. This convention will be used throughout the guide to ensure clarity in spectral interpretation.

Caption: Structure of tert-butyl (3R)-3-aminobutanoate with atom numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for a moderately polar small molecule like tert-butyl (3R)-3-aminobutanoate.

Sample Preparation

Proper sample preparation is critical to avoid artifacts and ensure spectral quality.[1]

-

Analyte Weighing: Accurately weigh 10-15 mg of tert-butyl (3R)-3-aminobutanoate directly into a clean, dry vial.

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its ability to dissolve moderately polar compounds and its well-characterized residual peak (δ ≈ 7.26 ppm), which serves as a reliable internal reference.[1]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Include a small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ = 0.00 ppm).[2]

-

Homogenization: Gently vortex the sample until the analyte is fully dissolved, ensuring a homogenous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be sufficient to cover the detection coils, typically a minimum of 500 µL.[3]

-

Quality Check: Ensure the final solution is clear and free of any particulate matter or air bubbles.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Acquisition Time | ~4 s | ~1.5 s |

| Relaxation Delay (D1) | 2 s | 2 s |

| Spectral Width | 20 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the molecule. The key features to analyze are the chemical shift (δ), integration, and signal splitting (multiplicity).[4]

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl (3R)-3-aminobutanoate in CDCl₃

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-8 (t-Bu) | 1.45 | Singlet (s) | 9H | N/A | Nine chemically equivalent protons with no adjacent protons result in a sharp, intense singlet.[5] |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | N/A | Protons on nitrogen often exhibit rapid exchange, leading to a broad signal with a variable chemical shift.[6] |

| H-4 (CH₃) | 1.15 | Doublet (d) | 3H | J ≈ 6.5 Hz | Coupled to the single methine proton (H-3), splitting the signal into a doublet (n+1 rule). |

| H-2 (CH₂) | 2.30 - 2.45 | Doublet of Doublets (dd) | 2H | ³J ≈ 6-8 Hz | Diastereotopic protons coupled to the adjacent methine proton (H-3). |

| H-3 (CH) | 3.20 - 3.40 | Multiplet (m) | 1H | J ≈ 6-8 Hz | Coupled to both the H-2 methylene protons and the H-4 methyl protons, resulting in a complex multiplet. |

Detailed Peak Assignments and Rationale

-

Tert-butyl Protons (H-8, δ ≈ 1.45 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent.[7] Their signal is a characteristically sharp and intense singlet, integrating to 9H, making it an unmistakable landmark in the spectrum.[5] Its upfield position is typical for aliphatic protons shielded from deshielding groups.

-

Methyl Protons (H-4, δ ≈ 1.15 ppm): The methyl group attached to the chiral center (C-3) is coupled to the methine proton (H-3). According to the n+1 rule, this results in a doublet. The typical three-bond (³J) coupling constant for free-rotating aliphatic systems is in the range of 6-8 Hz.[8]

-

Methylene Protons (H-2, δ ≈ 2.30-2.45 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, shifting their signal downfield. Because they are adjacent to a chiral center (C-3), they are diastereotopic, meaning they are chemically non-equivalent. They couple to the methine proton (H-3), resulting in what is typically a doublet of doublets.

-

Methine Proton (H-3, δ ≈ 3.20-3.40 ppm): This proton is deshielded by the adjacent electronegative amino group, placing its signal further downfield.[9] It is coupled to the two H-2 protons and the three H-4 protons, leading to a complex multiplet. The exact splitting pattern can be difficult to resolve without higher field strength but confirms the connectivity of the butanoate backbone.

-

Amine Protons (NH₂, δ ≈ 1.5-2.5 ppm): The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent hydrogen-bonding capabilities.[6] They often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Caption: Key ³J spin-spin coupling interactions in the butanoate backbone.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon environment in the molecule. The chemical shifts are highly indicative of the carbon's functional group and electronic environment.[10]

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl (3R)-3-aminobutanoate in CDCl₃

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-1 (C=O) | 171.5 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield, typical for this functional group.[10] |

| C-5 (Quaternary) | 80.5 | The quaternary carbon of the tert-butyl group, bonded to oxygen, is deshielded and appears in the characteristic range for ester alkyl carbons.[11] |

| C-3 (CH-NH₂) | 48.0 | The carbon bonded directly to the electronegative nitrogen atom is deshielded relative to a standard alkane carbon. |

| C-2 (CH₂) | 43.5 | This methylene carbon is alpha to the carbonyl group, causing a downfield shift. |

| C-6, C-7, C-8 (t-Bu CH₃) | 28.2 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in a typical aliphatic region.[5] |

| C-4 (CH₃) | 22.5 | The terminal methyl group at the end of the butanoate chain appears at a characteristic upfield chemical shift. |

Detailed Peak Assignments and Rationale

-

Carbonyl Carbon (C-1, δ ≈ 171.5 ppm): The sp² hybridized carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its presence in the 170-180 ppm range is definitive for an ester or carboxylic acid derivative.[10]

-

Tert-butyl Carbons (C-5, C-6/7/8): The quaternary carbon (C-5) is shifted downfield to ~80.5 ppm due to the deshielding effect of the adjacent ester oxygen. The three methyl carbons (C-6, C-7, C-8) are equivalent and give rise to a single, strong signal around 28.2 ppm.[5]

-

Butanoate Backbone Carbons (C-2, C-3, C-4): The chemical shifts of the backbone carbons are influenced by their proximity to the electron-withdrawing amino and carbonyl groups. C-3, directly attached to the nitrogen, is found around 48.0 ppm. C-2, being alpha to the carbonyl, is shifted downfield to ~43.5 ppm. The terminal methyl carbon (C-4) is the most shielded of the backbone carbons, appearing furthest upfield at ~22.5 ppm.

Conclusion

The structural elucidation of tert-butyl (3R)-3-aminobutanoate is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is characterized by a prominent tert-butyl singlet, a doublet for the C-4 methyl group, and distinct multiplets for the methine and methylene protons of the butanoate backbone. The ¹³C NMR spectrum confirms the presence of all eight unique carbon environments, with the carbonyl and ester quaternary carbons appearing at significant downfield shifts. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and verify this compound, ensuring high standards of scientific integrity in their work.

References

-

Jabar, Y. et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved January 24, 2026, from [Link]

-

Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved January 24, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 24, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 24, 2026, from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved January 24, 2026, from [Link]

-

Kricheldorf, H. R. (1981). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 24, 2026, from [Link]

-

Yoon, T., & Lee, S. (2015). 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Organic Letters, 17(21), 5268–5271. Available at: [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 24, 2026, from [Link]

-

Bovey, F. A. (1965). THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved January 24, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved January 24, 2026, from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 4. azooptics.com [azooptics.com]

- 5. acdlabs.com [acdlabs.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Duke NMR Center Coupling constants [sites.duke.edu]

- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

A Senior Application Scientist's Guide to the Solubility of Tert-butyl (3R)-3-aminobutanoate in Common Laboratory Solvents

Introduction: Navigating the Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility of a molecule is not merely a preliminary step but a cornerstone of successful drug design and formulation. Tert-butyl (3R)-3-aminobutanoate, a chiral building block of significant interest, presents a unique solubility profile owing to its dual functionality: a basic primary amine and a sterically hindered ester. This guide provides an in-depth technical exploration of its solubility in a range of common laboratory solvents, offering both predictive insights and robust experimental protocols for its empirical determination. For the medicinal chemist synthesizing novel analogues, the process chemist scaling up a synthetic route, or the formulation scientist developing a stable drug product, a comprehensive grasp of this compound's solubility is paramount.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility behavior of Tert-butyl (3R)-3-aminobutanoate is dictated by its molecular structure, which features a polar primary amine capable of hydrogen bonding and a bulky, nonpolar tert-butyl ester group. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Key physicochemical characteristics influencing solubility include:

-

Polarity: The presence of both a polar amine group and a nonpolar tert-butyl group results in moderate overall polarity.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

-

pKa: The basicity of the primary amine allows for salt formation in acidic media, significantly enhancing aqueous solubility.

-

Molecular Weight: A moderate molecular weight of approximately 159.23 g/mol contributes to its solubility characteristics.[1]

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principle of "like dissolves like," we can predict the solubility of Tert-butyl (3R)-3-aminobutanoate in a variety of common laboratory solvents. The following table provides a qualitative prediction of its solubility at ambient temperature. It is imperative to note that these are predictions and should be confirmed by empirical testing for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The polar amine group can hydrogen bond with water, but the nonpolar tert-butyl group limits miscibility. Solubility is expected to be pH-dependent. |

| Methanol | Soluble | The polarity and hydrogen bonding capability of methanol make it a good solvent for this compound. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding are favorable for dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent. | |

| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve the compound. | |

| Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds should facilitate dissolution. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The compound's organic character allows for solubility in this moderately polar solvent. |

| Toluene | Sparingly Soluble | The nonpolar nature of toluene is less favorable for the polar amine group. | |

| Hexanes | Insoluble to Sparingly Soluble | The highly nonpolar nature of hexanes is unlikely to effectively solvate the polar functional groups. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to precise quantification, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the solubility of Tert-butyl (3R)-3-aminobutanoate.

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of Tert-butyl (3R)-3-aminobutanoate to a known volume (e.g., 2 mL) of each selected solvent. An excess is visually confirmed by the presence of undissolved material.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic agitation. For compounds that are slow to dissolve, 48-72 hours may be necessary.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to ensure that no solid particulates are carried over into the sample for analysis.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Tert-butyl (3R)-3-aminobutanoate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with FID detection, or Quantitative Nuclear Magnetic Resonance (qNMR).[3]

-

-

Calculation:

-

Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Caption: Experimental workflow for determining solubility.

The Influence of Physicochemical Parameters on Solubility

Impact of Temperature

For most organic solids and liquids, solubility in a liquid solvent increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. This property is frequently exploited in recrystallization procedures for purification. The solubility of organic compounds in water can significantly increase with a rise in temperature.[5][6]

Impact of pH

The presence of the basic primary amine in Tert-butyl (3R)-3-aminobutanoate makes its aqueous solubility highly dependent on pH.

-

Acidic Conditions (Low pH): In an acidic environment, the primary amine will be protonated to form an ammonium salt. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[7]

-

Neutral to Basic Conditions (Higher pH): At neutral or basic pH, the amine group will be in its free base form. In this state, the molecule is less polar, and its aqueous solubility will be lower. The solubility of amino acids and their derivatives is often lowest at their isoelectric point, where the net charge is zero.[7]

This pH-dependent solubility is a critical consideration in drug delivery systems, particularly for oral formulations where the drug will encounter a wide range of pH environments in the gastrointestinal tract.

Caption: Relationship between pH and aqueous solubility.

Conclusion: From Theory to Practice

This guide has provided a comprehensive overview of the solubility of Tert-butyl (3R)-3-aminobutanoate, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions. While predictive assessments offer valuable initial guidance, it is the empirical data generated through rigorous experimental protocols that will ultimately inform critical decisions in the laboratory and beyond. By understanding and leveraging the interplay of solvent polarity, temperature, and pH, researchers can effectively control and manipulate the solubility of this important chiral building block to advance their scientific objectives.

References

-

PubChem. tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

- Apblett, A. W. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. InTech.

-

LibreTexts Chemistry. Temperature Effects on the Solubility of Gases. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tert-Butyl (3R)-3-Aminobutanoate. [Link]

- Kayan, B. (2018).

-

Chemistry For Everyone. (2023, November 27). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Hatzikos, S. (2015, May 20). The Effect of Ph on protein solubility [Video]. YouTube. [Link]

-

PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. National Center for Biotechnology Information. [Link]

- Myrdal, P. B., & Yalkowsky, S. H. (2006). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Pharmaceutical Research, 23(11), 2634–2639.

- Google Patents. Method for determining solubility of a chemical compound.

- Teo, T. H., & Pui, S. Y. (2022). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Journal of Agricultural and Food Chemistry, 70(3), 859–868.

-

Dr. Lisa. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. YouTube. [Link]

-

Murov, S. L. Properties of Common Organic Solvents. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

- Bergström, C. A., & Avdeef, A. (2019).

-

Wikipedia. Solubility. [Link]

-

MySkinRecipes. (R)-tert-Butyl 3-aminobutanoate. [Link]

-

Quora. Why are amino acids usually more soluble at pH extremes than they are at neutral pH? [Link]

-

PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butanol. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl (3S)-3-aminobutanoate. National Center for Biotechnology Information. [Link]

Sources

- 1. tert-Butyl (3R)-3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

A Comprehensive Technical Guide to Tert-butyl (3R)-3-aminobutanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3R)-3-aminobutanoate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereodefined secondary amine and a sterically hindered tert-butyl ester, makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. The tert-butyl ester group provides robust protection of the carboxylic acid functionality, allowing for selective manipulation of the amine group, while the chiral center at the C3 position is essential for creating stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the commercial availability, quality specifications, synthesis, and key applications of Tert-butyl (3R)-3-aminobutanoate, with a focus on its role in drug discovery and development.

Commercial Availability and Suppliers

Tert-butyl (3R)-3-aminobutanoate is commercially available from a range of chemical suppliers that specialize in fine chemicals and building blocks for research and development. The compound is typically offered at purities of 95% or higher, with availability ranging from milligrams to kilogram scale. It is important for researchers to consult suppliers for up-to-date pricing and availability, as these can fluctuate based on market demand and the complexity of the synthesis.

Below is a comparative table of prominent suppliers of Tert-butyl (3R)-3-aminobutanoate:

| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities | Notes |

| Thermo Fisher Scientific (Acros Organics) [1][2] | tert-Butyl (3R)-3-aminobutanoate, 95% | 158849-23-1 | ≥95% (GC) | 500 mg, 2.5 g | Often readily available. |

| Sigma-Aldrich (Merck) | tert-Butyl (3R)-3-aminobutanoate | 158849-23-1 | Inquiry for details | 50 mg | Available for research purposes. |

| BLD Pharm [3] | (R)-tert-Butyl 3-aminobutanoate hydrochloride | N/A | Inquiry for details | Inquiry for details | Available as the hydrochloride salt. |

| Synblock [4] | (R)-tert-Butyl 3-aminobutanoate | 158849-23-1 | NLT 98% | Inquiry for details | Provides detailed analytical data. |

| Labware E-shop (Acros Organics) [2] | tert-Butyl (3R)-3-aminobutanoate, 95% | 158849-23-1 | 95% | Inquiry for details | Distributor for Acros Organics. |

Quality Specifications and Analytical Methods

Ensuring the chemical and stereochemical purity of Tert-butyl (3R)-3-aminobutanoate is critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) with detailed information on the product's specifications.

Typical Specifications:

| Parameter | Specification | Method |

| Appearance | Colorless to light yellow liquid | Visual |

| Purity (GC) [1] | ≥95% | Gas Chromatography |

| Enantiomeric Purity | ≥98% ee | Chiral HPLC |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance |

| Specific Rotation [1] | [α]²⁰/D -24.0 ± 2.0° (c=1 in CHCl₃) | Polarimetry |

| Refractive Index [1] | n²⁰/D 1.4240 - 1.4260 | Refractometry |

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of Tert-butyl (3R)-3-aminobutanoate. A patent for the analysis of the precursor, 3-aminobutanol, suggests that derivatization followed by HPLC on a chiral column is an effective method for assessing chiral purity[5].

-

Gas Chromatography (GC): GC is often used to determine the chemical purity of the compound, with typical purities being 95% or higher[1].

Synthesis of Tert-butyl (3R)-3-aminobutanoate

While commercially available, researchers may need to synthesize Tert-butyl (3R)-3-aminobutanoate for various reasons, including cost-effectiveness for large-scale needs or the desire for specific purity profiles. A common and practical synthetic route starts from the readily available and relatively inexpensive chiral precursor, (R)-3-aminobutyric acid.

A general, two-step protocol is outlined below:

Step 1: N-Boc Protection of (R)-3-Aminobutyric Acid

This step protects the amine functionality to prevent side reactions during the subsequent esterification.

-

Reactants: (R)-3-Aminobutyric acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃) or another suitable base.

-

Solvent: A mixture of water and a suitable organic solvent like dioxane or THF.

-

Procedure:

-

Dissolve (R)-3-aminobutyric acid in an aqueous solution of sodium bicarbonate.

-

Add a solution of Boc₂O in the organic solvent dropwise to the stirred solution at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) to a pH of ~3.

-

Extract the N-Boc-(R)-3-aminobutyric acid with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected acid. A patent describes a similar procedure using sodium carbonate as the base and water as the solvent, achieving a yield of 93.5%[6].

-

Step 2: Tert-butyl Esterification of N-Boc-(R)-3-Aminobutyric Acid

This step introduces the tert-butyl ester group.

-

Reactants: N-Boc-(R)-3-aminobutyric acid, N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent, 4-(Dimethylamino)pyridine (DMAP), tert-Butanol.

-

Solvent: Anhydrous dichloromethane (DCM) or another aprotic solvent.

-

Procedure:

-

Dissolve N-Boc-(R)-3-aminobutyric acid in anhydrous DCM.

-

Add DMAP (catalytic amount) and tert-butanol to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with aqueous acid, bicarbonate, and brine.

-

Dry the organic layer and concentrate to yield the crude N-Boc protected tert-butyl ester.

-

Purify by column chromatography on silica gel.

-

Step 3: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the desired product.

-

Reactant: N-Boc-(3R)-3-aminobutanoate tert-butyl ester.

-

Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected amino ester in DCM.

-

Add TFA (or a solution of HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the crude product, often as a salt.

-

Neutralize with a base and extract with an organic solvent to obtain the free amine.

-

Caption: Synthetic workflow for Tert-butyl (3R)-3-aminobutanoate.

Applications in Drug Discovery and Development

The unique structural features of Tert-butyl (3R)-3-aminobutanoate make it a highly sought-after building block in the synthesis of chiral drugs.

Key Intermediate in the Synthesis of Dolutegravir

One of the most significant applications of this compound is in the synthesis of Dolutegravir, a potent and widely used integrase strand transfer inhibitor for the treatment of HIV-1 infection[7]. The precursor, (R)-3-aminobutanol, is a key component in constructing the complex polycyclic core of Dolutegravir[7]. While the direct incorporation of the tert-butyl ester is not the primary route, the synthesis of the key (R)-3-aminobutanol intermediate often starts from (R)-3-aminobutyric acid or its esters, highlighting the importance of this chiral synthon family.

Caption: Role of (R)-3-aminobutanol in Dolutegravir synthesis.

Building Block for Peptidomimetics and β-Amino Acid Derivatives

β-amino acids are important structural motifs in many biologically active molecules and are known to form stable secondary structures in peptides. Tert-butyl (3R)-3-aminobutanoate serves as a valuable precursor for the synthesis of various β-amino acid derivatives and peptidomimetics. The tert-butyl ester provides orthogonal protection to the carboxylic acid, allowing for peptide coupling reactions at the free amine. These modified peptides can exhibit enhanced metabolic stability and unique conformational properties compared to their natural α-amino acid counterparts. While specific examples directly citing Tert-butyl (3R)-3-aminobutanoate in peptidomimetic synthesis are not abundant in readily available literature, the general utility of chiral β-amino esters in this field is well-established. For instance, the synthesis of peptides containing β-substituted α-amino-γ-lactams, a type of peptidomimetic, has been reported for the development of therapeutics[8].

Safety and Handling

Tert-butyl (3R)-3-aminobutanoate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. Causes serious eye damage. May cause respiratory irritation[1].

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician[1].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Tert-butyl (3R)-3-aminobutanoate is a commercially available and synthetically accessible chiral building block of significant importance to the pharmaceutical industry. Its utility in the synthesis of complex, stereochemically defined molecules, most notably as a precursor for the HIV integrase inhibitor Dolutegravir, underscores its value in drug discovery and development. This guide has provided a comprehensive overview of its commercial availability, quality control, synthesis, and applications, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

-

ResearchGate. (n.d.). Examining tert-butyl L-amino for peptide bond formation. Retrieved from [Link]

-

Labware E-shop. (n.d.). tert-Butyl (3R)-3-aminobutanoate, 95%. Retrieved from [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

PMC. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of the 3 different types of peptidomimetics. Retrieved from [Link]

-

PubMed. (1998). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Retrieved from [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]

- Google Patents. (n.d.). A kind of separation detection method of 3-aminobutanol enantiomer.

-

PubChem. (n.d.). tert-Butyl 4-aminobutanoate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Google Patents. (n.d.). WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.

-

Der Pharma Chemica. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

Sources

- 1. tert-Butyl (3R)-3-aminobutanoate, 95% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 2. labware-shop.com [labware-shop.com]

- 3. N/A|(R)-tert-Butyl 3-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. CAS 158849-23-1 | (R)-tert-Butyl 3-aminobutanoate - Synblock [synblock.com]

- 5. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 6. Tert-butyl 4-aminobutanoate hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]

A Senior Application Scientist's Guide to Tert-butyl (3R)-3-aminobutanoate: A Cornerstone Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral β-Amino Esters in Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure molecules is paramount. The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure, making stereochemistry a critical design parameter.[1] Chiral building blocks—molecular fragments with defined stereocenters—serve as the foundational elements for constructing these complex, stereochemically rich targets, reducing synthetic ambiguity and improving the efficiency of drug development pipelines.[1]

Among these essential synthons, β-amino acids and their derivatives have garnered significant attention due to their prevalence in biologically active molecules, including peptides, alkaloids, and numerous pharmaceuticals.[1] Tert-butyl (3R)-3-aminobutanoate, a protected form of (R)-β-aminobutyric acid, stands out as a particularly versatile and valuable chiral building block. Its bifunctional nature, featuring a free amine for nucleophilic attack or coupling reactions and a sterically hindered tert-butyl ester that serves as a robust protecting group, allows for precise and selective chemical manipulations.[2] This guide provides an in-depth technical overview of its properties, core synthetic strategies, and critical applications, grounded in established scientific principles and field-proven methodologies.

Molecular Profile: Physicochemical and Spectroscopic Characterization

Understanding the fundamental properties of a building block is the first step toward its effective utilization. Tert-butyl (3R)-3-aminobutanoate is a liquid at room temperature, and its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of Tert-butyl (3R)-3-aminobutanoate

| Property | Value | Source(s) |

| CAS Number | 158849-23-1 | [3] |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Boiling Point | 50 °C at 0.7 mmHg | [2] |

| Density | ~0.946 g/cm³ (Predicted) | [2] |

| Specific Rotation | +21° to +27° (c=1, CHCl₃) | [5] |

| MDL Number | MFCD00798293 | [2][3] |

Spectroscopic Signature

The structural integrity and purity of tert-butyl (3R)-3-aminobutanoate are confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear signature for this molecule. The nine protons of the tert-butyl group characteristically appear as a sharp singlet around δ 1.4 ppm, a signal that is easily identifiable due to its high integration value and lack of coupling.[6] The protons on the chiral backbone appear as multiplets: the C2 methylene protons (CH₂) adjacent to the ester typically resonate around δ 2.3-2.5 ppm, the C3 methine proton (CH) appears further downfield around δ 3.2-3.4 ppm, and the C4 methyl group (CH₃) protons manifest as a doublet around δ 1.1-1.2 ppm, coupled to the C3 proton. The amine (NH₂) protons are often broad and can appear over a wide chemical shift range. The ¹³C NMR would similarly show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the three carbons of the butanoate backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming its functional groups. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester carbonyl. The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300-3400 cm⁻¹ region. C-H stretching vibrations for the alkyl groups are observed just below 3000 cm⁻¹, and N-H bending vibrations can be seen around 1600 cm⁻¹.[7]

Core Synthetic Strategies: Pathways to Enantiopurity

The synthesis of enantiomerically pure tert-butyl (3R)-3-aminobutanoate relies on establishing the chiral center at the C3 position with high fidelity. Several robust strategies have been developed, each with distinct advantages concerning scalability, cost, and stereocontrol. The choice of method is often dictated by the specific requirements of the subsequent synthetic steps and available resources.

Strategy 1: Asymmetric Hydrogenation of Prochiral Enamines

This is one of the most elegant and atom-economical methods for generating chiral amines. The strategy involves the hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst.

Causality Behind the Method: The success of this approach hinges on the catalyst, typically a Rhodium or Ruthenium complex coordinated to a chiral diphosphine ligand (e.g., Josiphos family).[8][9] The chiral ligand creates a dissymmetric environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of one enantiomer in high excess. The reaction is highly efficient, often requiring low catalyst loadings and proceeding with excellent enantioselectivity (>95% ee).[8] The starting β-enamino ester can be readily prepared from the corresponding β-keto ester and a source of ammonia.[10]

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol Outline (Asymmetric Hydrogenation):

-

Enamine Formation: To a solution of tert-butyl acetoacetate in methanol, add ammonium acetate. Stir the mixture at room temperature until the formation of the β-enamino ester is complete, as monitored by TLC or GC. Remove the solvent under reduced pressure.

-

Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the chiral diphosphine ligand and a rhodium precursor (e.g., [Rh(COD)Cl]₂).

-

Hydrogenation: Add the β-enamino ester substrate dissolved in a degassed solvent (e.g., methanol) to the reaction vessel.

-

Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psig). Stir the reaction at a controlled temperature (e.g., 50°C) for 12-24 hours or until complete conversion.

-

Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product, typically by distillation or chromatography, to yield tert-butyl (3R)-3-aminobutanoate.

Strategy 2: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic kinetic resolution operates on the principle that an enzyme can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Causality Behind the Method: Lipases are commonly employed to catalyze the hydrolysis of a racemic ester, such as (±)-tert-butyl 3-aminobutanoate. For example, a lipase like Candida antarctica lipase B (CAL-B) might preferentially hydrolyze the (S)-enantiomer to the corresponding β-amino acid, leaving the desired (R)-ester untouched and therefore enantiomerically enriched.[11][12] The key is to stop the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining ester. This method is valued for its operational simplicity and mild reaction conditions.[13]

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol Outline (Enzymatic Resolution):

-

Reaction Setup: Dissolve racemic tert-butyl 3-aminobutanoate in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) and a controlled amount of water (e.g., 0.5 equivalents) to initiate hydrolysis.

-

Monitoring: Stir the suspension at a controlled temperature (e.g., 40-60°C) and monitor the conversion by chiral HPLC or GC.

-

Quenching: When the reaction reaches approximately 50% conversion, filter off the enzyme.

-

Separation: Wash the organic solution with a basic aqueous solution (e.g., NaHCO₃) to extract the (S)-amino acid byproduct.

-

Isolation: Dry the remaining organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the enantiomerically enriched tert-butyl (3R)-3-aminobutanoate.

Table 2: Comparison of Key Synthetic Strategies

| Strategy | Key Reagents | Typical ee (%) | Advantages | Considerations |

| Asymmetric Hydrogenation | Chiral Rh/Ru catalyst, H₂ | >95% | High efficiency, atom economy, excellent stereocontrol. | High cost of precious metal catalysts and ligands; requires specialized pressure equipment. |

| Enzymatic Resolution | Racemic ester, Lipase | >99% | Mild conditions, high selectivity, environmentally friendly. | Theoretical maximum yield is 50%; requires careful monitoring to stop at optimal conversion. |

| Chiral Auxiliary Addition | Chiral auxiliary (e.g., phenylglycinol), Organometallic reagent | >98% (de) | High diastereoselectivity, reliable method. | Stoichiometric use of chiral auxiliary; requires additional steps for auxiliary attachment and removal. |

Application Spotlight: Synthesis of Sitagliptin (Januvia®)

The most prominent industrial application of tert-butyl (3R)-3-aminobutanoate and its derivatives is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[14][15] The (R)-stereocenter of the β-amino acid core is critical for the drug's efficacy.

In many synthetic routes to Sitagliptin, a derivative of (R)-3-aminobutanoic acid is coupled with the heterocyclic component, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[4][16][17]triazolo[4,3-a]pyrazine.[18] The tert-butyl ester of (3R)-3-aminobutanoate can be hydrolyzed to the free acid, which is then activated and coupled. Alternatively, the free amine of the ester can be used directly in other synthetic strategies. The tert-butyl group provides a stable protecting group for the carboxylate during these transformations and is typically removed in the final stages under acidic conditions.[18]

Caption: Role of the butanoate scaffold in Sitagliptin synthesis.

Safety, Handling, and Storage

As a chemical intermediate, tert-butyl (3R)-3-aminobutanoate requires careful handling in a laboratory setting.

-

Hazard Identification: This compound is classified as hazardous. It is known to cause severe skin burns and serious eye damage.[19]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2]

Conclusion

Tert-butyl (3R)-3-aminobutanoate is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving molecules. Its unique combination of a stereodefined amine and a robustly protected carboxylate provides synthetic chemists with a reliable and versatile platform for asymmetric synthesis. Through efficient methods like asymmetric hydrogenation and enzymatic resolution, this building block can be produced with the high enantiopurity required for pharmaceutical applications. Its central role in the synthesis of drugs like Sitagliptin underscores its importance and solidifies its position as a cornerstone chiral building block in the modern synthetic chemist's toolbox.

References

- CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

-

Burk, M. J., Pizzano, A., Martin, J. A., & Liable-Sands, L. M. (2000). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]

-

Zhang, T., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. [Link]

- WO2010131025A1 - Sitagliptin synthesis.

-

DeVoss, J. J., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Organic Process Research & Development. [Link]

-

Wang, D., et al. (2021). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

- DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. [Link]

-

Lee, S., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Tang, W., et al. (2003). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society. [Link]

-

O'Brien, C. J., & Togni, A. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Dalton Transactions. [Link]

- WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.

-

Lee, C. F., & Chen, C. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]

- WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

-

Kumar, A., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

- WO2009064476A1 - Preparation of sitagliptin intermediate.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

-

Zhang, Y., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts. [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

Tang, W., et al. (2003). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]

-

Smith, A. D., & Boddy, C. N. (2019). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. [Link]

-

Denard, C. A., Hartwig, J. F., & Zhao, H. (2014). Enzymatic strategies for asymmetric synthesis. ACS Catalysis. [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Rios, P., & Rizo, J. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Frontiers in Molecular Biosciences. [Link]

-

BesE CURE Consortium. (2025). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Link]

-

MySkinRecipes. (n.d.). (R)-tert-Butyl 3-aminobutanoate. [Link]

-

PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. (R)-tert-Butyl 3-aminobutanoate [myskinrecipes.com]

- 3. CAS 158849-23-1 | (R)-tert-Butyl 3-aminobutanoate - Synblock [synblock.com]

- 4. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 19. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of Tert-butyl (3R)-3-aminobutanoate

Introduction: The Significance of a Chiral Building Block

Tert-butyl (3R)-3-aminobutanoate is a crucial chiral building block in the landscape of modern pharmaceutical synthesis. As a derivative of β-aminobutyric acid, its stereochemically defined structure is integral to the development of a wide array of bioactive molecules, including peptidomimetics and β-lactam antibiotics.[1] The presence of a stereocenter at the C3 position necessitates highly selective synthetic methods to ensure the production of the desired (R)-enantiomer, as the biological activity of the final therapeutic agent is often exclusive to a single stereoisomer.

This guide provides an in-depth exploration of the principal, field-proven strategies for the enantioselective synthesis of Tert-butyl (3R)-3-aminobutanoate. We will dissect three major pillars of asymmetric synthesis: transition metal-catalyzed asymmetric hydrogenation, biocatalytic transformations using enzymes, and the use of classical chiral auxiliaries. Each section will not only present detailed protocols but also delve into the underlying mechanistic principles, offering researchers and drug development professionals a comprehensive understanding of the causality behind experimental choices and empowering them to select and optimize the most suitable route for their specific needs.

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Transition metal-catalyzed asymmetric hydrogenation represents one of the most efficient and atom-economical methods for creating chiral centers.[2] This approach typically involves the hydrogenation of a prochiral β-enamino ester, where a chiral catalyst, usually a rhodium or ruthenium complex with a chiral phosphine ligand, directs the delivery of hydrogen to one face of the C=C double bond, thereby establishing the desired stereocenter with high fidelity.[3]

The general workflow begins with the synthesis of a suitable prochiral precursor, Tert-butyl 3-aminocrotonate, from the readily available Tert-butyl acetoacetate.

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol 1: Synthesis of Tert-butyl 3-aminocrotonate

This protocol describes the formation of the key enamine intermediate from a β-keto ester.[4]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Tert-butyl acetoacetate (1 equiv.), ammonium acetate (1.1 equiv.), and toluene (approx. 2 mL per mmol of keto ester).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is evolved (typically 3-5 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl 3-aminocrotonate, which can often be used in the next step without further purification.

Experimental Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol employs a chiral ferrocenyl diphosphine ligand complex for the key enantioselective step.[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a high-pressure autoclave with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 equiv.) and the chiral diphosphine ligand (e.g., a Josiphos-type ligand, 0.011 equiv.) in a degassed solvent such as methanol or ethanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Hydrogenation: Add the Tert-butyl 3-aminocrotonate (1 equiv.) substrate to the autoclave.

-

Reaction Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂). Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 12-24 hours or until substrate consumption is complete (monitored by GC or TLC).

-

Work-up and Purification: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Tert-butyl (3R)-3-aminobutanoate. Enantiomeric excess (ee) should be determined by chiral HPLC or GC.

Causality and Mechanistic Insight

The success of this method hinges on the formation of a chiral catalyst-substrate complex that sterically directs the hydrogenation. The chiral ligand creates a C₂-symmetric environment around the rhodium center, forcing the planar enamine substrate to coordinate in a specific orientation. This locks the conformation and exposes one of the two prochiral faces of the double bond to hydrogenation, leading to a high degree of enantioselectivity.

Caption: Simplified Asymmetric Hydrogenation Cycle.

Biocatalytic Routes: The Power of Enzymes

Biocatalysis offers a green, highly selective, and often more cost-effective alternative to traditional chemical methods. For the synthesis of Tert-butyl (3R)-3-aminobutanoate, two enzymatic strategies are particularly powerful: kinetic resolution of a racemate and direct asymmetric synthesis from a prochiral ketone.

2A. Enzymatic Kinetic Resolution via Lipase

Kinetic resolution relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture faster than the other. Lipases, such as Candida antarctica Lipase B (CAL-B), are widely used for the resolution of amino esters through selective N-acylation.[5][6] In this process, the racemic amino ester is treated with an acyl donor; the enzyme acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for their separation.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol 3: CAL-B Catalyzed N-Acylation

-

Reaction Setup: To a flask, add racemic Tert-butyl 3-aminobutanoate (1 equiv.), an acyl donor such as ethyl acetate or isopropyl acetate (which can also serve as the solvent, >10 equiv.), and immobilized Candida antarctica Lipase B (CAL-B, typically 10-20% by weight of the substrate).

-

Reaction Execution: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion to ensure high enantiomeric excess of the remaining starting material.

-

Work-up and Purification: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). The filtrate contains the unreacted (R)-ester and the N-acylated (S)-ester. The basic (R)-ester can be separated from the neutral N-acyl product by an acid-base extraction or by silica gel column chromatography.

Trustworthiness and Causality: The reliability of this method comes from the highly structured active site of the lipase, which can differentiate between the two enantiomers. The (S)-enantiomer fits optimally into the active site for the nucleophilic attack of its amino group on the acyl-enzyme intermediate, while the (R)-enantiomer fits poorly, resulting in a much slower reaction rate. The major drawback is the theoretical maximum yield of 50% for the desired product.

2B. Asymmetric Synthesis via (R)-Selective Transaminase

A more advanced biocatalytic route is the direct asymmetric synthesis from a prochiral precursor using a transaminase (TA) enzyme. (R)-selective transaminases can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a chiral amine with very high enantioselectivity.[7] While direct transamination of Tert-butyl acetoacetate can be challenging, a common industrial strategy is to synthesize the closely related precursor, (R)-3-aminobutanol, from 4-hydroxy-2-butanone, which is then converted to the target molecule.[8]

Experimental Protocol 4: Transaminase-Mediated Synthesis of (R)-3-Aminobutanol

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).

-

Reagents: Add the substrate 4-hydroxy-2-butanone (1 equiv.), the amine donor isopropylamine (>5 equiv. to drive the equilibrium), the cofactor pyridoxal 5'-phosphate (PLP, ~1 mol%), and the (R)-selective transaminase enzyme (commercially available or as a whole-cell lysate).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 25-35 °C). The acetone co-product can be removed (e.g., by vacuum or nitrogen sparging) to further push the reaction towards completion. Monitor the reaction by GC or HPLC.

-

Work-up: Once the reaction is complete, the enzyme can be removed by precipitation or filtration. The product can be extracted from the aqueous phase using an organic solvent.

-

Conversion to Target: The resulting (R)-3-aminobutanol can be converted to Tert-butyl (3R)-3-aminobutanoate through standard protection and esterification procedures.

Expertise and Insight: This method is exceptionally powerful, often yielding enantiomeric excess values >99%. The choice of an (R)-selective enzyme is critical. Modern enzyme engineering techniques have produced robust transaminases with broad substrate scopes and high stability, making this a viable route for large-scale industrial production.[7][9]

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic, robust, and reliable strategy in asymmetric synthesis.[10] The principle involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs a subsequent diastereoselective reaction before being cleaved and recycled. For β-amino esters, an asymmetric aza-Michael addition to an α,β-unsaturated system is a common approach.[11]

Caption: General Workflow using a Chiral Auxiliary.

Experimental Protocol 5: Asymmetric Aza-Michael Addition using a Chiral Auxiliary

This protocol is based on the use of a chiral amine auxiliary, such as (R)-N-benzyl-1-phenylethylamine, reacting with Tert-butyl crotonate.[12]

-

Adduct Formation (Aza-Michael Addition): In a flame-dried flask under an inert atmosphere, dissolve the chiral amine (1 equiv.) in a dry, non-polar solvent like THF. Cool the solution to -78 °C. Add a strong base such as n-butyllithium dropwise to form the lithium amide. After stirring for 20-30 minutes, add Tert-butyl crotonate (1.1 equiv.) dropwise. Allow the reaction to stir at -78 °C for several hours.

-

Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diastereomerically enriched product can be purified by column chromatography.

-

Auxiliary Cleavage (Debenzylation): The chiral auxiliary is removed via hydrogenolysis. Dissolve the purified product in a solvent like ethanol or methanol. Add a palladium catalyst, such as 10% Pd/C. Purge the flask with hydrogen and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography or distillation to obtain the final product, Tert-butyl (3R)-3-aminobutanoate.

Authoritative Grounding: The stereochemical outcome is controlled by the chiral auxiliary, which forces the crotonate to adopt a conformation that exposes one of its two faces to the nucleophilic attack. The bulky groups on the auxiliary sterically hinder the approach from one side, leading to a highly diastereoselective reaction. While effective, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary.

Comparative Summary of Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Reagents / Catalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Tert-butyl acetoacetate, NH₄OAc | Chiral Rhodium or Ruthenium-phosphine complex, H₂ | 80-95% | 90-99% | High yield, high ee, atom-economical, catalytic. | High cost of precious metal catalysts and ligands; requires high-pressure equipment. |

| Enzymatic Resolution | Racemic Tert-butyl 3-aminobutanoate | Lipase (e.g., CAL-B), Acyl donor | <50% (theoretical max) | >99% (for remaining ester) | High selectivity, mild conditions, reusable catalyst, no heavy metals. | Maximum 50% yield, requires separation of product from acylated enantiomer. |

| Enzymatic Asymmetric Synthesis | 4-hydroxy-2-butanone | (R)-Transaminase, Amine donor, PLP | 70-90% | >99% | Excellent ee, green chemistry, mild conditions. | Substrate scope can be limited, potential for product inhibition, multi-step if starting from ketone. |

| Chiral Auxiliary | Tert-butyl crotonate, Chiral amine | Strong base (n-BuLi), Pd/C for cleavage | 60-80% (overall) | >95% (de) | Reliable, predictable stereochemical outcome. | Stoichiometric use of expensive auxiliary, multiple synthetic steps (attachment/cleavage). |

Conclusion

The enantioselective synthesis of Tert-butyl (3R)-3-aminobutanoate can be successfully achieved through several distinct and powerful strategies.

-

Asymmetric hydrogenation stands out for its efficiency and atom economy, making it highly suitable for large-scale industrial production, provided the cost of the catalyst is manageable.

-

Biocatalytic methods , particularly asymmetric synthesis with transaminases, represent the cutting edge of green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions.

-

Chiral auxiliaries provide a classic and highly reliable, albeit less atom-economical, route that is invaluable for ensuring predictable stereocontrol, especially during early-stage research and development.

The optimal choice of synthetic route depends on a careful evaluation of project-specific factors, including production scale, cost constraints, available equipment, and the required level of enantiopurity. Each method presented here is a testament to the ingenuity of modern synthetic chemistry, providing a robust toolkit for accessing this vital chiral intermediate.

References

- MySkinRecipes. (n.d.). (R)-tert-Butyl 3-aminobutanoate. Retrieved from MySkinRecipes Website.

- Google Patents. (2018). CN107805205B - Preparation method of (R) -3-aminobutanol.

- Google Patents. (2004). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Wang, H. et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. Retrieved from [Link]

- Google Patents. (2018). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.

-

Alcaide, B. et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(19), 6438-6445. Retrieved from [Link]

-

Liljeblad, A. et al. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. Helvetica Chimica Acta, 91(3), 485-491. Retrieved from [Link]

-

Lelais, G. & MacMillan, D. W. C. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8076-8092. Retrieved from [Link]

-

Zhang, X. et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9693-9702. Retrieved from [Link]

-

Tang, W. & Zhang, X. (2004). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 6(10), 1673-1675. Retrieved from [Link]

-

Forró, E. & Fülöp, F. (2007). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 12(10), 2359-2368. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Zhang, J. et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 54(46), 6024-6027. Retrieved from [Link]

-

ResearchGate. (2024). Engineering an (R)-Selective Transaminase for Asymmetric Synthesis of (R)-3-Aminobutanol. Retrieved from [Link]

Sources

- 1. (R)-tert-Butyl 3-aminobutanoate [myskinrecipes.com]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of β-Lactams Utilizing Tert-butyl (3R)-3-aminobutanoate as a Chiral Precursor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of β-lactams, employing Tert-butyl (3R)-3-aminobutanoate as a readily available and effective chiral starting material. The protocols detailed herein are grounded in established chemical principles, with a focus on the Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis.[1][2][3] This document aims to deliver not only a step-by-step methodology but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Enduring Significance of β-Lactams and the Imperative of Chirality